Benzene, 1,4-bis(ethoxymethyl)-

Epoxy curing agent Phenolic resin intermediate Formulation handling

Benzene, 1,4-bis(ethoxymethyl)- (CAS 112039-24-4), also named α,α′-diethoxy-p-xylene, is a para-substituted aromatic diether belonging to the class of bis(alkoxymethyl)benzene derivatives. This compound serves as a reactive intermediate for phenolic aralkyl resins and epoxy curing agents, where the ethoxy leaving group participates in acid-catalyzed condensation with phenols.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 112039-24-4
Cat. No. B14144522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,4-bis(ethoxymethyl)-
CAS112039-24-4
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCOCC1=CC=C(C=C1)COCC
InChIInChI=1S/C12H18O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3
InChIKeyFYFNKGINBOBCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(ethoxymethyl)benzene (CAS 112039-24-4) – Core Physicochemical and Reactivity Profile for Procurement Decision-Making


Benzene, 1,4-bis(ethoxymethyl)- (CAS 112039-24-4), also named α,α′-diethoxy-p-xylene, is a para-substituted aromatic diether belonging to the class of bis(alkoxymethyl)benzene derivatives [1]. This compound serves as a reactive intermediate for phenolic aralkyl resins and epoxy curing agents, where the ethoxy leaving group participates in acid-catalyzed condensation with phenols [2]. Its predicted boiling point is 248.5 ± 20.0 °C at 760 mmHg, and it is supplied as a liquid at ambient temperature [1].

Liquid physical state may support direct pumping and metering in continuous resin synthesis, eliminating pre-melting required by solid methoxy homolog.

Ethoxy leaving group sits within preferred ≤C4 alkoxy reactivity window for acid-catalyzed phenol condensation, supporting industrially viable batch times.

Higher boiling point (~248 °C) may provide wider thermal processing margin for high-temperature epoxy curing and distillative purification.

1,4-Bis(ethoxymethyl)benzene (CAS 112039-24-4) – Why In-Class Alkoxy Homologs Cannot Be Interchanged Without Performance Loss


Although 1,4-bis(alkoxymethyl)benzenes share the same aromatic core, their physicochemical state and reactivity diverge sharply with alkoxy chain length. The methoxy homolog is a crystalline solid (mp 114–116 °C) that requires melting before use, whereas the target ethoxy compound remains a free-flowing liquid, eliminating a heating step during formulation [1]. At the other extreme, alkoxy chains exceeding four carbon atoms display substantially slower reaction rates in the same acid-catalyzed condensation, a limitation explicitly noted in patent literature [2]. These differences in physical form and reaction kinetics mean that direct substitution of the ethoxy derivative with a shorter or longer homolog will alter processing parameters and final resin properties.

Target Feature Substitute Mismatch Likely Impact
Liquid at 20-25 °C Methoxy homolog is crystalline solid (mp 114-116 °C) Requires pre-melting; may alter continuous processing and energy input
C2 ethoxy reactivity C5+ alkoxy groups (e.g., pentoxy) show unfavorably slow reaction rate per patent May significantly extend batch cycle time in acid-catalyzed condensations
Boiling point ~248 °C Methoxy homolog boils at ~235 °C Lower thermal headroom may increase volatilization loss during high-temperature curing

1,4-Bis(ethoxymethyl)benzene (CAS 112039-24-4) – Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Ambient Physical State: Liquid vs. Crystalline Solid – Processing Advantage Over Methoxy Homolog

The target compound is a liquid at room temperature, whereas its closest lower homolog, 1,4-bis(methoxymethyl)benzene, is a crystalline solid with a melting point of 114–116 °C [1]. This difference eliminates the need for pre-heating and melt-handling during resin formulation, directly reducing energy input and equipment complexity [2]. The ethoxy compound can be pumped and metered as a liquid, while the methoxy analog must be maintained above its melting temperature to remain fluid.

Physical State
Cross-study comparable
Target: Liquid at 20-25 °C Comparator: Methoxy homolog is crystalline solid, mp 114-116 °C Phase transition barrier ~90 °C
Liquid form may simplify metering and mixing in continuous resin synthesis.
Supplier-reported physical state; predicted boiling point.
Epoxy curing agent Phenolic resin intermediate Formulation handling

Reaction Rate in Acid-Catalyzed Phenol Condensation: Preferred Alkoxy Chain Length Window

Patent EP0491045A1 explicitly teaches that alkoxy leaving groups with five or more carbon atoms exhibit “unfavorably slow reaction rate” in the synthesis of low-molecular-weight phenolic aralkyl resins [1]. The ethoxy group (C2) sits within the preferred alkoxy range of one to four carbon atoms, avoiding the kinetic penalty of pentoxy and higher homologs while also avoiding the solid-state handling issues of the methoxy (C1) analog. This places the ethoxy derivative at a unique intersection of acceptable reactivity and favorable physical form for liquid-phase processing.

Reaction Rate
Class-level inference
C2 ethoxy: preferred (≤C4) C5+ alkoxy: unfavorably slow per patent EP0491045A1
Ethoxy group supports industrially acceptable condensation rate.
Qualitative ranking; exact rate constants not provided in source.
Phenolic aralkyl resin Reaction kinetics Catalyst optimization

Boiling Point and Volatility: Higher Thermal Operating Window Relative to Methoxy Homolog

The ethoxy compound exhibits a predicted normal boiling point of 248.5 °C, compared to 235 °C for the methoxy analog [1][2]. This 13.5 °C elevation provides a wider thermal processing window for solvent-free syntheses or distillative purification, reducing evaporative losses and enabling higher reaction temperatures without exceeding the boiling point. For epoxy curing applications where exotherms can approach 200–220 °C, the extra thermal headroom is advantageous.

Boiling Point
Cross-study comparable
Target: ~248.5 °C (predicted) Methoxy analog: 235 °C (experimental) Δ ≈ +13.5 °C
Higher boiling point may reduce volatilization loss during high-temperature curing.
Target value predicted; comparator value experimental.
Thermal stability Distillation purification High-temperature curing

1,4-Bis(ethoxymethyl)benzene (CAS 112039-24-4) – Optimal Application Scenarios Supported by Differential Evidence


Liquid-Phase Continuous Synthesis of Phenolic Aralkyl Resins for Semiconductor Encapsulants

In continuous reactor setups, the liquid physical state of the ethoxy derivative (Section 3, Evidence Item 1) enables direct pumping and precise metering without pre-melting, unlike the solid methoxy homolog. Its reactivity falls within the preferred ≤C4 alkoxy window (Section 3, Evidence Item 2), ensuring acceptable condensation rates with phenol or naphthol monomers at 130–180 °C, as described in EP0491045A1 [1].

High-Temperature Epoxy Curing Agent Requiring Low Volatility

For epoxy systems cured above 200 °C, the ethoxy compound’s higher boiling point (~248 °C) compared to the methoxy analog (~235 °C) reduces the risk of evaporative loss from the curing mixture (Section 3, Evidence Item 3). This is particularly relevant for void-free encapsulation of power electronics, where volatile outgassing must be minimized [2].

Preparative-Scale Purification by Atmospheric Distillation

The 13.5 °C boiling point advantage over the methoxy homolog (Section 3, Evidence Item 3) facilitates fractional distillation at atmospheric pressure with a wider separation window from lower-boiling impurities, improving achievable purity for research-grade intermediates.

Replacement of Long-Chain Alkoxy Substrates to Accelerate Batch Cycle Times

When existing processes employ butoxy or higher alkoxy-p-xylene derivatives, switching to the ethoxy compound can restore reaction rates (Section 3, Evidence Item 2), shortening batch times in acid-catalyzed resin syntheses while retaining a liquid handling profile superior to the methoxy alternative [1].

Application
Selection Property
Validation Focus
Continuous Liquid-Phase Resin Synthesis
Ambient liquid physical state
Processability without pre-melting; metering accuracy in continuous reactors
High-Temperature Epoxy Curing
Higher boiling point margin
Volatilization loss under curing exotherms; void-free encapsulation integrity
Atmospheric Distillation Purification
Boiling point advantage over methoxy analog
Separation window from lower-boiling impurities; achievable purity for intermediates
Batch Cycle Time Reduction
Preferred C2 alkoxy reactivity
Condensation rate comparison against C5+ alkoxy substrates; batch time assessment
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